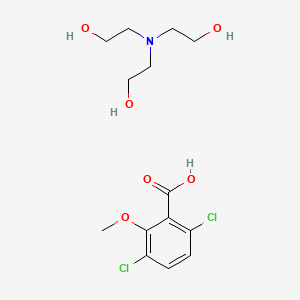

Dicamba-trolamine

Beschreibung

Eigenschaften

CAS-Nummer |

53404-29-8 |

|---|---|

Molekularformel |

C14H21Cl2NO6 |

Molekulargewicht |

370.2 g/mol |

IUPAC-Name |

2-[bis(2-hydroxyethyl)amino]ethanol;3,6-dichloro-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H6Cl2O3.C6H15NO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;8-4-1-7(2-5-9)3-6-10/h2-3H,1H3,(H,11,12);8-10H,1-6H2 |

InChI-Schlüssel |

ZMLZTMPXQOOCNI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N(CCO)CCO |

Herkunft des Produkts |

United States |

Mechanisms of Action and Plant Physiological Responses to Dicamba Trolamine

Elucidation of Auxinic Herbicidal Action

Dicamba's mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to significant disruptions in plant growth and development. biorxiv.org Unlike the regulated activity of endogenous auxins, the presence of a synthetic auxin like dicamba (B1670444) leads to an overdose effect, causing abnormal and uncontrolled growth that ultimately results in plant death. orst.edu

Synthetic auxins like dicamba initiate their effects by binding to specific auxin receptors within the plant cell. scielo.br The primary receptor complex for auxins is the SCFTIR1/AFB (Skp1-Cullin-F-box containing TIR1/AFB proteins). scielo.br Dicamba's binding to this receptor complex mimics the action of IAA, promoting the interaction between the receptor and Aux/IAA transcriptional repressor proteins. scielo.br

This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes auxin response factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes. This leads to a cascade of unregulated metabolic and developmental processes. Research has shown that different synthetic auxins, like dicamba and 2,4-D, can have varying requirements for binding to the F-box receptor complex, suggesting distinct interactions at the molecular level. scielo.brresearchgate.net For instance, mutants of Arabidopsis with defects in the TIR1 and AFB5 receptors conferred resistance to dicamba. scielo.br

The massive, unregulated gene expression induced by dicamba leads to a loss of controlled cell division and elongation. This results in the characteristic symptoms of auxin herbicide injury, such as leaf cupping and stem epinasty (downward bending). embrapa.br

At the subcellular level, dicamba has been shown to interfere with critical energy-producing processes. Studies on isolated rat liver mitochondria, a model system for cellular bioenergetics, revealed that dicamba can act as an uncoupler of oxidative phosphorylation and an inhibitor of the mitochondrial electron transport chain. nih.gov Specifically, it was found to inhibit mitochondrial complexes II and III, thereby depressing respiratory activity. nih.gov This disruption of mitochondrial function compromises the cell's energy supply (ATP), which is vital for all cellular activities. Furthermore, there is evidence that auxin herbicides can deregulate the SFCSKP2A ubiquitination pathway, which plays a role in regulating the cell cycle, leading to severe defects in plant development. scielo.br

Physiological Alterations in Target and Non-Target Flora

The molecular and cellular disruptions caused by dicamba-trolamine translate into significant physiological damage, affecting fundamental processes such as photosynthesis. These effects are observed in both target weed species and susceptible non-target plants exposed to drift. researchgate.netpsu.edu

One of the most significant physiological impacts of dicamba is the damage to the plant's photosynthetic apparatus. scielo.br Research on various plant species, including olive seedlings and Brazilian peppertree, has demonstrated that dicamba causes a substantial decrease in the net CO2 assimilation rate. scielo.brembrapa.br This reduction in photosynthetic capacity is a direct result of impacts on both the light-dependent reactions (photochemistry) and the gas exchange processes.

Chlorophyll (B73375) fluorescence analysis is a sensitive tool used to assess the health and efficiency of Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. Studies have shown that dicamba induces significant stress on PSII. embrapa.br In olive seedlings subjected to dicamba, researchers observed a decrease in the maximum quantum yield of PSII (Fv/Fm), a critical indicator of photosynthetic efficiency. scielo.br Reductions in initial fluorescence (F0), variable fluorescence (Fv), and maximum fluorescence (Fm) were also noted, collectively pointing to damage within the photosynthetic machinery. scielo.br

Table 1: Effect of Dicamba on Chlorophyll a Fluorescence in Olive Seedlings (Data synthesized from research findings scielo.brembrapa.br)

| Fluorescence Parameter | Effect Observed After Dicamba Application | Physiological Implication |

|---|---|---|

| Maximum Quantic Yield (Fv/Fm) | Decrease | Reduced efficiency of Photosystem II; indicates plant stress. |

| Initial Fluorescence (F0) | Decrease | Alterations in the core of PSII or antenna complex. |

| Variable Fluorescence (Fv) | Decrease | Reduced capacity for photochemical energy conversion. |

| Maximum Fluorescence (Fm) | Decrease | Damage to the reaction centers of Photosystem II. |

Gas exchange between the leaf and the atmosphere is regulated by microscopic pores called stomata. scielo.br Stomatal conductance (gs) refers to the rate of gas movement through these pores. Dicamba application has been shown to cause a significant reduction in stomatal conductance in susceptible plants. scielo.brembrapa.br This stomatal closure directly limits the plant's uptake of atmospheric carbon dioxide (CO2), which is the primary substrate for photosynthesis.

The reduced availability of internal CO2, coupled with the photochemical damage indicated by chlorophyll fluorescence, leads to a marked decrease in the net CO2 assimilation rate (A). scielo.br This effectively starves the plant of the carbon it needs to produce sugars for energy and growth. Studies on olive trees demonstrated that dicamba significantly decreased both stomatal conductance and net photosynthesis. scielo.brembrapa.br

Table 2: Impact of Dicamba on Gas Exchange Parameters (Data synthesized from research findings scielo.brembrapa.br)

| Gas Exchange Parameter | Effect Observed After Dicamba Application | Physiological Consequence |

|---|---|---|

| Stomatal Conductance (gs) | Decrease | Reduced CO2 uptake from the atmosphere and lower transpiration. |

| Net CO2 Assimilation Rate (A) | Decrease | Lowered rate of carbon fixation, leading to inhibited growth. |

| Transpiration Rate (E) | Decrease | Consequence of stomatal closure, affecting water transport. embrapa.br |

Morphological and Developmental Phenotypes

Exposure of susceptible plants to dicamba-trolamine, a salt form of the synthetic auxin herbicide dicamba, induces a range of morphological and developmental abnormalities. nih.gov These symptoms are a direct consequence of the herbicide's primary mechanism of action, which mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth. bayer.canih.gov

Anomalous Growth Patterns

One of the most characteristic responses to dicamba exposure is the development of anomalous growth patterns, particularly in new growth, as the herbicide is translocated to actively growing regions of the plant. mdpi.com These symptoms, which can become apparent within 7 to 21 days of exposure, include distinctive cupping, curling, and wrinkling of younger leaves. mdpi.com

In broadleaf species like soybeans, the veins of affected leaves may lose their typical net-like venation pattern and instead assume a more parallel orientation. mdpi.com Higher concentrations of the herbicide can lead to more severe symptoms, such as the twisting of stems and the death of the apical meristem, the primary growing point of the plant. mdpi.com This abnormal growth ultimately disrupts the plant's vascular system, which is responsible for transporting water and nutrients, contributing to the plant's eventual death. bayer.ca

Reproductive Cycle Modulation (e.g., Flowering)

Dicamba-trolamine can significantly interfere with the reproductive cycle of sensitive plants. Exposure to even sublethal amounts of the herbicide can delay the onset of flowering, reduce the total number of flowers produced, or lead to the outright abortion of flowers. ijeab.comscielo.br

Research has shown that dicamba exposure can adversely affect pod development in soybeans and lead to the production of malformed seeds. scielo.br In alfalfa, exposure to dicamba during early seed development resulted in abnormal seedlings. scielo.br This disruption of the reproductive process is a critical factor in the yield loss observed in susceptible crops exposed to the herbicide. mdpi.com For example, studies on non-dicamba-tolerant soybeans have demonstrated that applications during the reproductive (R2) stage can significantly reduce seed vigor. scielo.br

Oxidative Stress and Reactive Oxygen Species Production

A key secondary effect of the phytotoxicity induced by synthetic auxin herbicides like dicamba is the onset of severe oxidative stress. mdpi.comresearchgate.net This occurs when the plant's hormonal balance is disrupted, leading to a cascade of events that includes the overproduction of reactive oxygen species (ROS). scielo.brcambridge.org ROS are highly reactive molecules, such as hydrogen peroxide (H₂O₂), that can cause widespread damage to cellular components. ijeab.comoup.com

Studies have demonstrated that auxin herbicides stimulate the generation of H₂O₂, which contributes to the induction of cell death in the leaves of sensitive plants. oup.comoup.com This overproduction of ROS can be triggered by the inhibition of photosynthesis and the closure of stomata, which are themselves consequences of the herbicide-induced accumulation of other plant hormones like abscisic acid and ethylene. researchgate.netoup.com The resulting oxidative damage includes lipid peroxidation, where the lipids in cell membranes are degraded, leading to a loss of membrane integrity and eventual cell death. mdpi.comunlp.edu.armsdvetmanual.com

Plants possess a natural antioxidant defense system, including enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD), to neutralize ROS. uc.pt However, the rapid and overwhelming production of ROS following exposure to high concentrations of dicamba can exceed the capacity of this defense system, leading to widespread cellular damage. uc.ptresearchgate.net Research on potato calli showed that dicamba exposure increased the activity of antioxidant enzymes like CAT, SOD, and glutathione (B108866) reductase (GR), indicating a response to oxidative stress. uc.pt

Nutrient Assimilation and Plant Resource Allocation

Dicamba-trolamine exposure disrupts a plant's ability to properly manage its resources by interfering with fundamental physiological processes like photosynthesis and transpiration. bayer.cascielo.br The herbicide-induced hormonal imbalance can lead to the closure of stomata, the small pores on leaf surfaces that regulate gas exchange. researchgate.net This closure limits the plant's uptake of carbon dioxide (CO₂), a critical component for photosynthesis, thereby impairing the plant's ability to produce energy. researchgate.netoup.com

The disruption of chloroplasts and the progressive destruction of chlorophyll, the pigment essential for photosynthesis, further diminish the plant's photosynthetic capacity. mdpi.com This leads to a reduction in the leaf area available for photosynthesis and ultimately results in starvation and plant death. bayer.camdpi.com Some studies have also noted that while high doses of dicamba reduce chlorophyll content, low, drift-level doses can sometimes increase chlorophyll levels in certain species, potentially altering interactions with herbivorous insects.

Differential Plant Responses to Dicamba-trolamine Exposure

The sensitivity of plants to dicamba-trolamine is not uniform; significant variability exists both between different species (interspecific) and within a single species (intraspecific). nih.gov

Intra-species Variability in Sensitivity

Research has consistently shown that different cultivars of the same plant species can exhibit marked differences in their response to dicamba exposure. This variability highlights the role of genetic factors in determining herbicide tolerance.

For instance, studies on soybean cultivars have identified some, like 'Eagle DrewSoy,' as having enhanced tolerance to dicamba based on reduced visual injury compared to other cultivars. researchgate.net Similarly, research on tomato cultivars demonstrated that while all tested varieties were sensitive, the degree of injury and the impact on marketable yield varied significantly. unlp.edu.ar 'Red Deuce' was found to be relatively high-yielding after exposure, whereas 'BHN 589' and 'Skyway' were among the most sensitive. unlp.edu.ar

This differential response is not limited to horticultural crops. Wheat and barley cultivars have also shown varied sensitivity, with some experiencing significant grain yield reductions while others are more tolerant. mdpi.com In one study, the barley cultivars Buloke and Finiss showed sensitivity with yield reductions of 16% and 24% respectively in one year, while Flagship and Finiss were more sensitive in the subsequent year. mdpi.com

The basis for this intra-species variability can be complex. In some cases, it may be linked to differences in herbicide absorption. One study on tomato found that cultivars with narrower leaves and denser trichomes (leaf hairs) absorbed less dicamba. Other research points to differential sensitivity at the herbicide's target site of action or variations in the plant's ability to metabolize the herbicide. scielo.br In a study on Kochia scoparia, a dicamba-resistant line was found to be less competitive and have lower seed production than the susceptible line in the absence of the herbicide, indicating a fitness cost associated with the resistance trait.

Table 1: Intra-species Variability in Soybean Cultivar Response to Dicamba This table is interactive. Click on the headers to sort the data.

| Cultivar | Application Timing | Injury (%) | Reference |

|---|---|---|---|

| Eagle DrewSoy | V3 | 26 | researchgate.net |

| Eagle DrewSoy | R1 | 47 | researchgate.net |

| Hurrelbrink | Not Specified | 100 (plant death) | researchgate.net |

| Cultivar A | Early Bloom | No Yield Reduction | researchgate.net |

Table 2: Intra-species Variability in Tomato Cultivar Response to Dicamba This table is interactive. Click on the headers to sort the data.

| Cultivar | Response Metric | Finding | Reference |

|---|---|---|---|

| Red Deuce | Marketable Yield | Relatively High | unlp.edu.ar |

| BHN 589 | Marketable Yield | Among Most Sensitive | unlp.edu.ar |

| Skyway | Marketable Yield | Among Most Sensitive | unlp.edu.ar |

| Money Maker | Visual Injury | 100 |

Inter-species Susceptibility and Tolerance

The response of different plant species to dicamba-trolamine varies significantly, with a clear distinction between susceptible and tolerant species. This differential sensitivity is the basis for its selective use in controlling broadleaf weeds in grass crops.

Susceptible Species: Broadleaf plants are generally highly susceptible to dicamba. Even at very low, sub-lethal doses, often associated with spray drift, sensitive species can exhibit significant injury. unl.edu Non-dicamba-tolerant soybeans, for example, are exceptionally sensitive, showing symptoms like leaf cupping and stunted growth at minute concentrations. unl.eduacs.org A study on various vegetable crops identified snap beans as the most sensitive, with significant leaf deformation at rates as low as 0.11 g ae ha⁻¹. unl.edu Other highly sensitive families include Solanaceae (tomato, eggplant, pepper) and Fabaceae (lima bean). unl.edu Tomatoes, in particular, are known to be extremely sensitive to drift from auxin herbicides. acs.org

Certain weed species are also highly susceptible. For instance, dicamba has historically been effective against weeds like velvetleaf, wild buckwheat, smartweed, giant ragweed, and Palmer amaranth (B1665344). cabidigitallibrary.orgfrontiersin.org

Tolerant Species: Monocotyledonous plants, such as grasses and grain crops (corn, wheat, sorghum), are generally tolerant to dicamba. unl.eduresearchgate.net This tolerance allows for its use in controlling broadleaf weeds within these cropping systems. Some broadleaf species also exhibit natural tolerance; a study found that sweet basil, lettuce, and kale demonstrated tolerance with no observed injury at the highest tested sub-lethal rate of 2.24 g ae ha⁻¹. unl.edu

Furthermore, tolerance has been engineered into crops through biotechnology. Dicamba-tolerant (DT) soybeans and cotton contain a gene, dicamba monooxygenase, which enables them to rapidly metabolize dicamba into a non-herbicidal form, preventing its accumulation to toxic levels. uark.eduuark.edu

Herbicide Resistance: Over time, intense selection pressure from repeated herbicide use has led to the evolution of dicamba-resistant weed biotypes. As of 2024, 44 weed species globally have been reported as resistant to Group 4 (synthetic auxin) herbicides. ufrr.br Notable examples of weeds with documented dicamba-resistant populations include Kochia scoparia, Palmer amaranth (Amaranthus palmeri), and waterhemp (Amaranthus tuberculatus). uark.eduufrr.br In a resistant phenotype of Chenopodium album, resistance was associated with a novel mutation in the IAA16 gene, which is involved in the auxin signaling pathway. nih.gov

Table 1: Comparative Susceptibility of Various Plant Species to Dicamba

| Species | Family | Susceptibility/Tolerance Level | Observed Effects / Notes | Citation |

|---|---|---|---|---|

| Snap Bean (Phaseolus vulgaris) | Fabaceae | Highly Susceptible | Significant leaf deformation at rates as low as 0.11 g ae ha⁻¹. | unl.edu |

| Soybean (Glycine max) - Non-DT | Fabaceae | Highly Susceptible | Leaf cupping, stunting. EC25 (25% inhibition) for height/biomass is ~1/1000th of the typical application rate. | unl.eduacs.org |

| Tomato (Solanum lycopersicum) | Solanaceae | Highly Susceptible | Extremely sensitive to drift; can suffer up to 91% injury from a standard application rate. | acs.org |

| Giant Ragweed (Ambrosia trifida) | Asteraceae | Susceptible | Controlled effectively with dicamba, though resistance is a concern. | frontiersin.orgmdpi.com |

| Watermelon (Citrullus lanatus) | Cucurbitaceae | Moderately to Highly Susceptible | Showed unique symptoms at rates as low as 0.056 g ae ha⁻¹. | unl.edu |

| Corn (Zea mays) | Poaceae | Tolerant | A monocot crop where dicamba is used for broadleaf weed control. | researchgate.net |

| Kale (Brassica oleracea) | Brassicaceae | Tolerant | No injury observed at rates up to 2.24 g ae ha⁻¹. | unl.edu |

| Soybean (Glycine max) - DT | Fabaceae | Tolerant (Engineered) | Contains dicamba monooxygenase gene for rapid herbicide metabolism. | uark.eduuark.edu |

| Kochia (Kochia scoparia) | Amaranthaceae | Resistant (in some biotypes) | Documented resistance due to selection pressure. | uark.edu |

| Palmer Amaranth (Amaranthus palmeri) | Amaranthaceae | Resistant (in some biotypes) | Widespread resistance has developed in corn-growing regions. | ufrr.br |

Dose-Response Characterizations and Hormesis Phenomena

The effect of dicamba-trolamine on a plant is highly dependent on the dose received. Research has focused on characterizing these dose-response relationships to determine the rates required for effective weed control and to understand the impact of sub-lethal drift on sensitive, non-target species.

Dose-Response Characterizations: Dose-response studies typically quantify the relationship between the herbicide rate and a specific plant response, such as visual injury, biomass reduction, or mortality. For weed control, a key metric is the dose required to achieve a certain level of control, often 95% (C95). For example, in one study, the C95 value for controlling fleabane (Conyza spp.) with dicamba was 362.2 g a.e. ha⁻¹. orst.edu In contrast, for controlling whiteeye (Richardia brasiliensis), the required dose for 95% control was higher at 471.2 g a.e. ha⁻¹. orst.edu

For sensitive non-target crops, even extremely low doses can cause significant effects. In non-resistant soybeans, doses as low as 5.6 g a.e. ha⁻¹ have been shown to cause yield reductions of 24-29%. mdpi.com A dose of just 0.9 g ha⁻¹ applied at the flowering stage was estimated to cause a 5% yield loss in soybean. researchgate.net These studies highlight the extreme sensitivity of certain species and the importance of preventing off-target movement.

Table 2: Selected Dose-Response Findings for Dicamba on Various Plant Species

| Species | Growth Stage | Dicamba Dose (g ae ha⁻¹) | Observed Response | Citation |

|---|---|---|---|---|

| Fleabane (Conyza spp.) | 4-6 leaves | 362.2 | 95% control (C95). | orst.edu |

| Giant Ragweed (Ambrosia trifida) | - | 280 - 560 | 73-83% control at 28 days after treatment, improving to ≥95% by 60 days. | mdpi.com |

| Soybean (non-DT) | V3 | 5.6 | 29% reduction in grain yield. | mdpi.com |

| Soybean (non-DT) | V3 | 28 | 57% reduction in grain yield. | mdpi.com |

| Soybean (non-DT) | Flowering (R1) | 0.9 | Estimated 5% yield loss. | researchgate.net |

| Tomato | - | 3.98 - 5.35 | 50% visual injury at 21 days after treatment. | acs.org |

| Hairy Beggarticks (Bidens pilosa) | Pre-emergence | 0.05 | 90% control when applied over straw. | mdpi.com |

Hormesis Phenomena: Hormesis is a biphasic dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition. uark.edu With synthetic auxin herbicides like dicamba, there has been speculation that exposure to very low, sub-lethal doses could stimulate plant growth and potentially increase crop yield. uark.eduunl.edu

Environmental Dynamics and Off Target Herbicide Movement of Dicamba

Atmospheric Transport Mechanisms

The off-target movement of dicamba (B1670444) from a treated field into the surrounding environment is a significant concern. ohio-state.edu This movement primarily occurs through two distinct atmospheric pathways: primary spray drift and secondary volatilization. researchgate.netmdpi.com Primary drift involves the physical movement of spray droplets at the time of application, while secondary movement, or vapor drift, happens after the application when the herbicide turns into a gas and moves away from the target area. mdpi.comatlantic-pacificag.comunl.edu

Primary spray drift, also referred to as particle or physical drift, is the movement of herbicide spray droplets away from the target site during the application process. ohio-state.eduohio-state.edu The extent of this movement is influenced by multiple factors, including the spray equipment setup (such as nozzle type and pressure) and prevailing weather conditions, particularly wind speed. atlantic-pacificag.comresearchgate.net

Research conducted in a wind tunnel to evaluate drift from different nozzle types demonstrated significant variations in off-target movement. A study comparing two standard flat-fan nozzles (XR and TT) with two air-induction nozzles (AIXR and TTI) found that the TTI nozzle produced the least amount of dicamba drift at all tested wind speeds (2.2, 3.6, and 4.9 m/s). researchgate.net For the XR, TT, and AIXR nozzles, the amount of spray drift increased exponentially as wind speed increased. In contrast, drift from the TTI nozzle increased linearly with rising wind speed. researchgate.net This highlights the critical role of nozzle selection in minimizing primary drift.

Table 1: Influence of Wind Speed and Nozzle Type on Dicamba Spray Drift This table summarizes findings on how different nozzle types perform at various wind speeds in controlling primary spray drift.

| Nozzle Type | Drift Increase with Wind Speed | Performance Note |

|---|---|---|

| XR (Standard) | Exponential | Higher drift potential as wind increases. researchgate.net |

| TT (Standard) | Exponential | Higher drift potential as wind increases. researchgate.net |

| AIXR (Air Induction) | Exponential | Higher drift potential as wind increases. researchgate.net |

| TTI (Air Induction) | Linear | Produced the lowest percentage of drift at all tested wind speeds. researchgate.net |

Secondary movement occurs when dicamba, after being successfully deposited on the target surface, transitions into a gaseous state (volatilizes) and is transported off-site as a vapor. ohio-state.eduohio-state.eduheftyseed.com This process can continue for hours or even days after application and is a major contributor to the widespread, low-concentration damage sometimes observed far from the application site. umn.edupurdue.eduorst.edu The potential for volatilization is an inherent chemical property of dicamba, influenced by its formulation and various environmental factors. atlantic-pacificag.comumn.edu

The volatility of dicamba is fundamentally linked to its chemical form. The parent dicamba acid is the most volatile form. orst.eduwisc.edu Dicamba salt formulations, such as dicamba-trolamine, are created to reduce this volatility. In an aqueous solution like a spray tank, the salt dissociates, separating the dicamba molecule from the trolamine. wisc.edu This leaves the dicamba as a negatively charged anion. wisc.edu

However, this anion can subsequently accept a proton (H+ ion) to form the volatile dicamba acid. wisc.edu The likelihood of this occurring is highly dependent on the pH of the solution; as the pH decreases (becomes more acidic), the concentration of available protons increases, thus increasing the potential for dicamba acid formation. wisc.edu This conversion becomes a significant concern when the spray solution pH drops to 5 or below. wisc.edu This chemical transformation can occur not only in the spray tank but also on the leaf or soil surface after application, where the surface environment can dictate the pH. wisc.edu Research into various amine salts has shown that while amines like diglycolamine (DGA) and n,n-bis(3-aminopropyl)methylamine (B90873) (BAPMA) were effective at deprotonating dicamba in dried residues, others allowed neutral (more volatile) dicamba to remain. nih.gov

Atmospheric conditions play a crucial role in the transport of volatilized dicamba. A temperature inversion is an atmospheric condition where a layer of cool, dense air is trapped near the ground by a layer of warmer air above it. ohio-state.eduumd.edu This prevents the normal vertical mixing of air. umd.edu

Applying herbicides during an inversion is extremely risky. ohio-state.edu The lack of vertical air movement means that fine spray droplets and volatilized herbicide vapors can become suspended in the stable, cool air layer near the surface. ohio-state.eduumn.edu This concentrated mass of herbicide can then be carried horizontally over long distances by light winds, like a fog, eventually settling on and damaging sensitive crops far from the original target. ohio-state.edu Inversions commonly form on clear nights with light winds and can persist for one to two hours after sunrise. ohio-state.eduohio-state.edu

Research has demonstrated a direct link between temperature inversions and increased off-target dicamba movement. One study found that the amount of dicamba detected in the air was nearly three times higher when applications were made under stable atmospheric (inversion) conditions compared to applications made during unstable, midday conditions. purdue.edu Another study confirmed that significantly more dicamba is detected in the air following an application made during an inversion compared to a standard daytime application. no-tillfarmer.com

Table 2: Dicamba Air Concentration Following Application Under Different Atmospheric Conditions This table is based on research findings comparing dicamba levels in the air after application during temperature inversions versus normal (non-inverted) daytime conditions.

| Application Condition | Relative Dicamba Air Concentration | Key Finding |

|---|---|---|

| Daytime (Non-inverted) | Baseline | Standard application condition. no-tillfarmer.com |

| Temperature Inversion | ~3 times higher | Significantly more dicamba remains suspended in the air, increasing drift potential. purdue.eduno-tillfarmer.com |

Wind is a critical factor for both primary and secondary herbicide movement. researchgate.netnih.gov

For primary spray drift, higher wind speeds directly increase the distance that spray droplets are carried off-target. researchgate.net Studies have shown an exponential increase in drift from certain nozzles as wind speed rises. researchgate.net For this reason, herbicide labels specify maximum wind speeds for application. umn.edu

For secondary vapor drift, the role of wind is more complex. While high winds can help disperse vapor, reducing its concentration, it is often the very low wind conditions associated with temperature inversions that pose the greatest threat. ohio-state.eduumn.edu Under these stable conditions, volatilized dicamba is not dispersed vertically but instead concentrates in a layer near the ground, which can then be moved horizontally by gentle breezes, leading to uniform damage across entire fields downwind. ohio-state.eduumn.edu Wind direction is the ultimate determinant of which adjacent areas will be exposed to either form of drift. nih.gov

Meteorological Determinants of Off-Target Movement

Temperature and Humidity Regimes

Temperature and humidity are critical factors influencing the volatilization of dicamba, the process by which it turns into a vapor and moves through the atmosphere.

Temperature: Research has consistently shown a positive correlation between increasing temperature and the rate of dicamba volatilization. iastate.edupurdue.edu Studies using humidomes, which are controlled environment chambers, revealed that as temperatures rise, the amount of detectable dicamba in the air also increases. purdue.edu For instance, one study observed that dicamba vapor concentrations were significantly lower at temperatures below 15°C compared to those above 30°C. researchgate.net Another study reported that volatilization injury to sensitive crops increased as temperatures rose from 59°F (15°C) to 86°F (30°C), with no further increase in injury observed at temperatures above this range. iastate.edu The increased vapor pressure at higher temperatures drives more of the herbicide into the gaseous phase, making it susceptible to atmospheric transport. wisc.edu

Humidity: The role of humidity in dicamba volatilization is also significant, with some studies indicating that lower relative humidity can lead to greater volatilization. iastate.edu Conversely, other research has found a positive correlation between relative humidity and the distance at which off-target plant injury occurs, suggesting that under certain conditions, higher humidity might facilitate the movement of volatilized dicamba. awsjournal.orgscielo.br The interaction between temperature and humidity is complex and can influence the potential for off-target movement.

Table 1: Influence of Temperature on Dicamba Volatilization

| Temperature Range | Relative Dicamba Air Concentration/Volatility | Reference |

|---|---|---|

| Below 15°C (59°F) | Low | researchgate.net |

| 15°C to 30°C (59°F to 86°F) | Increasing with temperature | iastate.edupurdue.edu |

| Above 30°C (86°F) | High | researchgate.net |

Impact of Precipitation Events on Aerial Concentrations

Precipitation events, such as rainfall, can have a notable effect on the concentration of dicamba in the atmosphere. Rainfall can effectively "wash out" or scavenge dicamba from the air, leading to a decrease in aerial concentrations. researchgate.net This process is known as wet deposition.

Research has shown that following a rainfall event, there is often a decrease in the detectable levels of dicamba in the air. researchgate.net However, the period following the rain can see a subsequent increase in atmospheric concentrations as volatilization from plant and soil surfaces resumes. researchgate.net One study noted that in the absence of rainfall within three days of application, significant off-target injury to sensitive plants was observed, indicating sustained aerial concentrations. iastate.edu The timing and intensity of rainfall relative to a dicamba application can therefore play a crucial role in its atmospheric persistence and potential for off-target movement. For example, a study on the foliar washoff of dicamba showed that a significant percentage of the applied herbicide could be washed off by precipitation. researchgate.net

Environmental Partitioning and Persistence

Once released into the environment, dicamba-trolamine undergoes various processes that determine its distribution and persistence in different environmental compartments, including soil and water.

Soil Adsorption and Desorption Processes

The interaction of dicamba with soil particles, known as adsorption and desorption, is a key factor in its environmental fate. Dicamba generally exhibits high mobility in soil, which is attributed to its low affinity for soil particles. beyondpesticides.org

Soil pH plays a critical role in the sorption of dicamba. As a weak acid, the charge of the dicamba molecule is pH-dependent. purdue.edu In soils with a lower pH (more acidic), dicamba is more likely to be in its less soluble, non-ionized form, which can lead to increased adsorption to soil particles. Conversely, as the pH increases (more alkaline), dicamba tends to exist in its anionic (negatively charged) form, which is more water-soluble and less likely to adsorb to negatively charged soil colloids, thus increasing its mobility and potential for leaching. awsjournal.orgufl.edu Some studies have shown that a decrease in the pH of the spray solution can lead to an increase in dicamba volatilization from the soil surface. awsjournal.orgpurdue.edu

The organic matter and clay content of soil are also important factors influencing dicamba's sorption behavior.

Organic Matter: Soils with higher organic matter content tend to exhibit greater adsorption of dicamba. epa.govredalyc.org Organic matter provides surfaces for the herbicide to bind to, which can reduce its availability in the soil solution for leaching or plant uptake. redalyc.org However, even in soils with high organic matter, dicamba's mobility can still be significant. beyondpesticides.org

Clay Content: The influence of clay content on dicamba adsorption is less straightforward. While some studies suggest a relationship between clay content and adsorption, others have found no significant correlation. redalyc.orgresearchgate.net The type of clay mineral present in the soil can also affect the degree of adsorption.

Table 2: Factors Influencing Dicamba Soil Sorption

| Soil Property | Influence on Adsorption | Resulting Mobility | Reference |

|---|---|---|---|

| Low pH (Acidic) | Increases | Decreases | awsjournal.orgufl.edu |

| High pH (Alkaline) | Decreases | Increases | awsjournal.orgufl.edu |

| High Organic Matter | Increases | Decreases | epa.govredalyc.org |

| Low Organic Matter | Decreases | Increases | redalyc.org |

| Clay Content | Variable | Variable | redalyc.orgresearchgate.net |

Herbicide Resistance Evolution and Mechanisms in Response to Dicamba

Emergence and Spread of Dicamba-Resistant Biotypes

The evolution of weed populations resistant to dicamba (B1670444) has been documented across various agricultural regions, presenting a significant challenge to weed management.

Temporal and Spatial Patterns of Resistance Development

The first instances of dicamba-resistant weeds were identified in the early 1990s in areas with a long history of auxin herbicide use in cereal cropping systems. pnas.org Since then, resistance has been confirmed in a growing number of weed species across North America. For example, dicamba resistance in Kochia scoparia (kochia) was first reported in Montana, North Dakota, Idaho, and Colorado in the early 1990s. cambridge.org More recently, surveys have revealed a significant percentage of kochia populations in Colorado, Nebraska, and Wyoming exhibiting resistance to dicamba. cambridge.org

The introduction of dicamba-tolerant crops has accelerated the selection for resistance in other problematic weeds. In 2019, a population of Amaranthus palmeri (Palmer amaranth) in Kansas was confirmed to be resistant to dicamba. berkeley.edu Subsequent surveys in Tennessee in 2021 also identified dicamba-resistant Palmer amaranth (B1665344) populations in dicamba-resistant cotton and soybean fields. researchgate.net A particularly concerning case is a waterhemp (Amaranthus tuberculatus) population in Illinois that was recently identified as dicamba-resistant despite the field having no history of dicamba or 2,4-D application, suggesting cross-resistance conferred by selection from other herbicides. wisc.edu

The table below summarizes key instances of the emergence of dicamba-resistant weed biotypes.

| Weed Species | Location of First Report | Year of Report | Cropping System |

| Kochia scoparia | Montana, North Dakota, Idaho, Colorado | Early 1990s | Cereal Crops |

| Amaranthus palmeri | Kansas | 2019 | Not Specified |

| Amaranthus palmeri | Tennessee | 2021 | Dicamba-Resistant Cotton and Soybean |

| Amaranthus tuberculatus | Illinois | 2022 | Not Specified (no prior dicamba use) |

| Sinapis arvensis | Manitoba, Canada | 1995 | Not Specified |

This table provides an illustrative, not exhaustive, list of reported dicamba-resistant biotypes.

Genetic Basis of Resistance Acquisition (e.g., Polygenic Inheritance)

The genetic basis of dicamba resistance is complex and varies among weed species. In some cases, resistance is conferred by a single, dominant gene. For instance, studies on wild mustard (Sinapis arvensis) and a kochia population from Kansas indicated that dicamba resistance is inherited via a single dominant nuclear gene. cambridge.orgbioone.org Similarly, research on a tetraploid population of Chenopodium album (common lambsquarters) found that resistance is governed by a single dominant gene. nih.gov

The following table details the known genetic basis of dicamba resistance in various weed species.

| Weed Species | Inheritance Pattern | Genetic Basis | Supporting Research |

| Sinapis arvensis (Wild Mustard) | Single, dominant gene | Alterations in a single gene locus | Jasieniuk et al. (1995) cambridge.orgbioone.org |

| Kochia scoparia (Kansas biotype) | Single, dominant nuclear gene | Not specified | Varanasi et al. (2018) cambridge.org |

| Chenopodium album (Common Lambsquarters) | Single, dominant gene | Not specified | Ghanizadeh et al. (2022) nih.gov |

| Amaranthus tuberculatus (Illinois biotype) | Incompletely dominant, polygenic | Multiple genes with moderate heritability | Bobadilla et al. (2022) bioone.orgresearchgate.netcambridge.org |

Target-Site Resistance Mechanisms

Target-site resistance (TSR) occurs when a modification in the herbicide's target protein reduces the binding affinity of the herbicide, rendering it less effective. For synthetic auxin herbicides like dicamba, the primary targets are components of the auxin signaling pathway.

Alterations in Auxin Receptor Proteins

The key mechanism of target-site resistance to dicamba involves mutations in the genes encoding for AUX/IAA (Auxin/Indole-3-Acetic Acid) proteins, which are coreceptors in the auxin signaling pathway. researchgate.net A significant discovery was the identification of a mutation in the IAA16 gene in a dicamba-resistant kochia biotype. pnas.org This mutation, a glycine-to-asparagine substitution (G73N) in a highly conserved degron region of the IAA16 protein, disrupts the formation of the co-receptor-ligand complex, thereby reducing the plant's sensitivity to dicamba. cambridge.orgresearchgate.net This specific mutation has been shown to confer cross-resistance to other synthetic auxin herbicides like 2,4-D and fluroxypyr. pnas.org While mutations in auxin receptors like TIR1/AFB have been shown to confer resistance to synthetic auxins in the model plant Arabidopsis thaliana, such mutations have not yet been documented in naturally occurring resistant weed populations. researchgate.net

| Weed Species | Gene | Mutation | Effect |

| Kochia scoparia | IAA16 | Glycine to Asparagine (G73N) | Affects formation of the coreceptor-ligand complex, reducing herbicide binding. cambridge.orgresearchgate.net |

Modifications in Auxin Transport Systems (Influx/Efflux Carriers)

Alterations in the transport of auxin herbicides into and within plant cells can also contribute to resistance, although this is considered a form of non-target-site resistance. In theory, mutations in auxin influx carriers, such as AUX1, could confer resistance, as an aux1 mutation in Arabidopsis thaliana was initially identified based on its resistance to 2,4-D. nih.gov These transport proteins can be considered both target-site and non-target-site mechanisms. nih.gov However, for dicamba specifically, evidence suggests it can enter plant cells without a carrier, making this a less likely primary resistance mechanism. researchgate.net While altered translocation has been observed in some dicamba-resistant weeds, this is typically linked to non-target-site mechanisms rather than modifications to the transport proteins themselves. mountainscholar.org

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. mountainscholar.org These are often complex and can confer resistance to multiple herbicides with different modes of action. nih.govresearchgate.net

The primary NTSR mechanisms identified for dicamba resistance are enhanced metabolism and reduced translocation.

Enhanced Herbicide Metabolism: This is a major NTSR mechanism where resistant plants are able to detoxify the herbicide more rapidly than susceptible plants. mountainscholar.org This process typically involves enzymes such as cytochrome P450 monooxygenases (P450s), which chemically modify the herbicide into a less toxic form. mdpi.com For example, enhanced metabolism is suspected in a dicamba-resistant Amaranthus tuberculatus population from Nebraska. mountainscholar.org The potential for metabolic resistance is a significant concern as it can lead to cross-resistance to herbicides that have never been used in a particular field. wisc.educambridge.org

Reduced Herbicide Translocation: In some resistant biotypes, the movement of dicamba from the point of application to its site of action within the plant is restricted. mountainscholar.org For instance, a dicamba-resistant kochia population from Nebraska was found to have decreased herbicide translocation compared to a susceptible population. mountainscholar.org This can be due to various factors, including sequestration of the herbicide into vacuoles, preventing it from reaching the target sites in the meristematic tissues. researchgate.net

Reduced Absorption: While less common, reduced foliar absorption of the herbicide has been implicated in a few cases of resistance. This can be influenced by the morphological characteristics of the weed, such as leaf structure and cuticle composition. mountainscholar.org

The table below summarizes the non-target-site resistance mechanisms observed in dicamba-resistant weeds.

| Weed Species | Mechanism | Description |

| Kochia scoparia | Reduced Translocation | Decreased movement of dicamba throughout the plant. mountainscholar.org |

| Amaranthus tuberculatus | Enhanced Metabolism | Rapid detoxification of the herbicide, likely by P450 enzymes. mountainscholar.org |

| Amaranthus hybridus | Enhanced Metabolism | Detoxification of auxinic herbicides via cytochrome P450 enzymes. mdpi.com |

Enhanced Herbicide Metabolism and Detoxification Pathways

One of the primary mechanisms of non-target-site resistance to dicamba is the enhanced ability of a weed to metabolize the herbicide into non-toxic or less-toxic compounds. wisc.edumdpi.com This metabolic resistance often involves a three-phase detoxification process analogous to that seen in crop plants for herbicide selectivity. frontiersin.org Tolerant species, such as grasses, can rapidly metabolize dicamba into irreversible, inactive metabolites. core.ac.uk In contrast, susceptible dicotyledonous weeds typically have a lower capacity for this detoxification, though resistant biotypes have evolved enhanced metabolic capabilities. core.ac.ukfrontiersin.org

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes known to play a crucial role in the metabolism of numerous herbicides, including dicamba. wisc.edumdpi.com These enzymes typically function in Phase I of detoxification, catalyzing oxidative reactions, such as hydroxylation, that modify the herbicide molecule. core.ac.uk For instance, the hydroxylation of dicamba to 5-hydroxy dicamba is a known metabolic pathway. core.ac.ukcambridge.org

The involvement of P450s in dicamba resistance has been demonstrated in several weed species. A common diagnostic tool is the use of P450 inhibitors, such as malathion (B1675926), which, when applied before the herbicide, can reverse resistance and restore susceptibility in plants relying on P450-mediated metabolism. mdpi.commdpi.com Studies on Amaranthus hybridus and Papaver rhoeas have shown that pretreatment with a P450 inhibitor resensitized resistant populations to dicamba or 2,4-D, confirming the role of these enzymes in the resistance mechanism. mdpi.comfrontiersin.org However, this is not a universal mechanism; in some dicamba-resistant Palmer amaranth populations from Tennessee, malathion did not reverse resistance, suggesting that other mechanisms or different, uninhibited P450 enzymes are responsible. bioone.org In sweet corn, natural tolerance to dicamba is conferred by a single gene (Nsf1) that encodes a cytochrome P450 enzyme, highlighting the power of this metabolic pathway. cambridge.org

Conjugation Reactions

Following the initial modification by enzymes like P450s (Phase I), the herbicide metabolite is often conjugated with endogenous molecules such as glucose or glutathione (B108866) in Phase II of detoxification. frontiersin.org These conjugation reactions, catalyzed by enzymes like UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs), increase the water solubility of the metabolite and facilitate its sequestration into the vacuole (Phase III). frontiersin.org

Research has identified several genes and enzyme families involved in the conjugation of dicamba. Transcriptomic analysis of a multiple-resistant waterhemp population revealed the upregulation of genes encoding GSTs and UGTs in response to dicamba treatment, pointing to their role in detoxification. cambridge.org Specifically, enhanced response to oxidative stress via GSTs and peroxidases, along with potential glycosylation of dicamba by UGTs, were identified as key resistance mechanisms. cambridge.org

Furthermore, members of the GRETCHEN HAGEN3 (GH3) protein family have been shown to conjugate dicamba with amino acids like aspartate and glutamate. oup.com Significantly, these dicamba-amino acid conjugates were found to be stable and were not hydrolyzed back to the active herbicide form within the plant, representing a potentially irreversible detoxification pathway. oup.com

Reduced Herbicide Translocation and Uptake

For a systemic herbicide like dicamba to be effective, it must be absorbed by the plant (uptake) and moved (translocated) from the point of contact to its site of action in meristematic tissues. core.ac.uk Interference with either of these processes can serve as a mechanism of resistance. mdpi.comoup.com

Reduced translocation has been identified as a resistance mechanism to auxin herbicides in several weed species. oup.com For example, some 2,4-D-resistant wild radish (Raphanus raphanistrum) populations exhibited significantly less translocation of the herbicide out of the treated leaf compared to susceptible populations. oup.comuwa.edu.au However, this mechanism was not observed in all resistant wild radish populations, indicating that resistance can be population-specific. oup.comuwa.edu.au In contrast, studies on dicamba-resistant kochia (Kochia scoparia) found that resistance could not be attributed to altered uptake or translocation rates. bioone.orgcambridge.org

Reduced uptake has also been implicated in dicamba tolerance. A study on dicamba-tolerant wild tomato accessions found that their tolerance was associated with reduced herbicide absorption rather than altered translocation patterns. cdnsciencepub.com This reduced uptake was correlated with specific leaf characteristics, such as a higher density of leaf hairs (trichomes) and narrower leaves. cdnsciencepub.comresearchgate.net Environmental factors can also influence these processes; for instance, high temperatures have been shown to decrease the translocation of dicamba in kochia, leading to reduced efficacy. nih.gov

Accelerated Plant Defense Responses

Exposure to herbicides can induce a stress response in plants. Some resistant weeds have evolved the ability to mount a more rapid and robust defense response, mitigating the herbicide's toxic effects. oup.com In a study of 2,4-D-resistant wild radish, a transcriptomic analysis revealed a rapid and significant increase in the expression of genes associated with plant defense and immunity in one resistant population following treatment. uwa.edu.au This included the upregulation of genes encoding for receptor-like kinases and MAP kinases, which are key components of signal transduction pathways that mediate defense responses. uwa.edu.au Further investigation across multiple resistant populations showed a positive correlation between constitutive activation of MAP kinase proteins and resistance to both 2,4-D and dicamba, suggesting that a primed or enhanced defense system may be a general component of auxin herbicide resistance in this species. oup.com

Transcriptomic analysis of a dicamba-resistant waterhemp population also points to an enhanced ability to cope with oxidative stress as the primary resistance mechanism. cambridge.org Dicamba, like other auxinic herbicides, can induce the production of reactive oxygen species (ROS), which cause cellular damage. The resistant waterhemp showed upregulation of genes encoding GSTs and peroxidases, enzymes that detoxify ROS, thereby reducing the herbicidal damage. cambridge.org

Cross-Resistance Patterns with Other Auxin Herbicides (e.g., 2,4-D)

Cross-resistance occurs when a weed population develops resistance to herbicides from the same mode of action group to which it has not been previously exposed. This is a significant concern for auxin herbicides, as resistance to dicamba can sometimes confer resistance to 2,4-D and other Group 4 herbicides. iastate.edu However, the pattern of cross-resistance is not always predictable and depends heavily on the specific resistance mechanism. iastate.edutandfonline.com

In some cases, a single resistance mechanism can affect multiple auxin herbicides. For example, a target-site mutation in an AUX/IAA gene identified in Kochia scoparia conferred resistance not only to dicamba but also to 2,4-D and fluroxypyr. pnas.org Similarly, a mutation in the AUX1 gene, which codes for an auxin influx carrier, was shown to confer cross-resistance to both dicamba and 2,4-D in K. scoparia. mdpi.com

Metabolic resistance often leads to broader cross-resistance patterns. A waterhemp population in Illinois that had never been treated with dicamba or 2,4-D was found to be resistant to dicamba. wisc.edu This resistance was attributed to a pre-existing NTSR mechanism, likely enhanced metabolism, that had been selected for by other herbicides and was also effective at degrading dicamba. cambridge.orgbioone.org

Conversely, some resistance mechanisms are highly specific. Dicamba-resistant Chenopodium album was found to be cross-resistant to pyridine (B92270) carboxylic acid herbicides (aminopyralid and picloram) but remained susceptible to phenoxy acid herbicides like 2,4-D. tandfonline.com This specificity suggests that the resistance mechanism in this population, while affecting the auxin pathway, is selective for certain chemical structures within the auxin herbicide family.

Table 1: Documented Cross-Resistance Patterns in Dicamba-Resistant Weeds

| Weed Species | Resistant To | Cross-Resistant To | Not Cross-Resistant To | Suspected Mechanism | Reference |

|---|---|---|---|---|---|

| Kochia scoparia | Dicamba | 2,4-D, Fluroxypyr | - | Target-site mutation (AUX/IAA gene) | pnas.org |

| Amaranthus tuberculatus (Waterhemp) | 2,4-D, Atrazine, others | Dicamba | - | Non-Target-Site (Metabolic) | cambridge.org |

| Chenopodium album (Common Lambsquarters) | Dicamba | Aminopyralid, Clopyralid, Picloram | 2,4-D, Mecoprop | Target-site mutation (IAA16) | tandfonline.comnih.gov |

| Sinapis arvensis (Wild Mustard) | Dicamba | 2,4-D, Mecoprop, Picloram | - | Target-site (single dominant gene) | tandfonline.com |

Molecular and Biochemical Characterization of Resistance

Understanding the molecular and biochemical basis of dicamba resistance is crucial for developing effective management strategies. Research has identified both target-site and non-target-site mechanisms at the molecular level.

Target-Site Resistance (TSR): The primary target for auxin herbicides is the auxin signaling pathway, specifically the co-receptor complex formed by TIR1/AFB F-box proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. pnas.org Mutations in genes encoding these proteins can prevent the herbicide from binding, rendering it ineffective.

Aux/IAA Mutations: A significant breakthrough in understanding dicamba resistance was the identification of a point mutation in the degron motif of an Aux/IAA gene, IAA16, in a resistant Kochia scoparia population. oup.compnas.org This mutation prevents the degradation of the repressor protein in the presence of the herbicide, leading to a dominant resistant phenotype. A different mutation in the same IAA16 gene was later identified as the cause of resistance in Chenopodium album. nih.gov

TIR1/AFB Receptors: Studies in the model plant Arabidopsis thaliana have shown that the auxin receptors TIR1 and AFB5 are involved in perceiving dicamba. plos.org Mutations in these receptor genes can lead to dicamba resistance, indicating that they are key components of the herbicide's site of action. plos.org

Non-Target-Site Resistance (NTSR): NTSR encompasses a broader range of molecular mechanisms.

Gene Amplification: While more commonly associated with glyphosate (B1671968) resistance, the amplification of genes involved in detoxification could potentially contribute to dicamba resistance, though this is less documented.

Transcriptomics: RNA-sequencing (RNA-seq) has become a powerful tool to identify genes involved in NTSR. In a dicamba-resistant waterhemp population with no history of dicamba use, transcriptomic analysis identified the differential expression of multiple genes. cambridge.org Key candidate genes included those encoding for GSTs , peroxidases , and UGTs , indicating that resistance is likely a multigenic trait involving an enhanced oxidative stress response and metabolic detoxification. cambridge.orgresearchgate.net The study also identified genomic "hot spots" where multiple genes associated with NTSR are located, highlighting the complexity of this resistance type. cambridge.org

Biochemical characterization often involves enzyme assays and the use of inhibitors. For instance, demonstrating that malathion (a P450 inhibitor) or other inhibitors can overcome resistance provides strong biochemical evidence for the involvement of metabolic enzymes like cytochrome P450s. mdpi.comfrontiersin.org

Table 2: Summary of Molecular and Biochemical Mechanisms of Dicamba Resistance

| Mechanism Type | Specific Mechanism | Key Genes/Proteins Involved | Weed Species Example | Reference |

|---|---|---|---|---|

| Target-Site Resistance (TSR) | Mutation in Aux/IAA Repressor | IAA16 | Kochia scoparia, Chenopodium album | pnas.orgnih.gov |

| Altered Auxin Receptor | TIR1, AFB5 | Arabidopsis thaliana (model) | plos.org | |

| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism (Oxidation) | Cytochrome P450s (CYPs) | Amaranthus hybridus, Papaver rhoeas | mdpi.comfrontiersin.org |

| Enhanced Metabolism (Conjugation) | GSTs, UGTs, GH3 | Amaranthus tuberculatus | cambridge.orgoup.com | |

| Reduced Translocation/Uptake | ABCB Transporters (implicated) | Raphanus raphanistrum, Wild Tomato | oup.comcdnsciencepub.com | |

| NTSR | Accelerated Defense/Stress Response | MAP Kinases, Peroxidases | Raphanus raphanistrum, Amaranthus tuberculatus | cambridge.orgoup.com |

Formulation Science and Adjuvant Technologies for Dicamba Trolamine

Impact of Salt Formulations on Volatility and Efficacy

Dicamba (B1670444) is a weak acid herbicide and, in its acid form, is highly volatile. agriculture.com To reduce this volatility, dicamba is formulated as a salt by neutralizing the dicamba acid with a base. The resulting salt's properties, particularly the nature of the cation, significantly influence the formulation's stability and tendency to revert to the volatile acid form.

Comparative Analysis of Different Dicamba Salts

Several salt forms of dicamba have been developed and commercialized, each with varying degrees of volatility. The primary strategy in reducing volatility has been to use larger, less volatile amines or other cations to form the salt. The volatility of different dicamba salts generally follows a trend where larger and less volatile cations result in a lower volatility of the final formulation.

Early formulations utilized the dimethylamine (B145610) (DMA) salt of dicamba, which is known to be more volatile. agriculture.com Subsequent developments led to the introduction of the diglycolamine (DGA) salt, which exhibits lower volatility compared to the DMA salt. agriculture.com Further advancements brought the N,N-bis-(3-aminopropyl)methylamine (BAPMA) salt, which is an even larger and less volatile amine, resulting in a dicamba formulation with further reduced volatility. awsjournal.org

The principle behind this trend is that the larger and heavier the salt, the lower its vapor pressure, making it less likely to volatilize. While specific quantitative data for the direct comparison of dicamba-trolamine with these other salts in a single study is limited in publicly available literature, the chemical principles of salt formation and volatility suggest that the trolamine salt, being a larger and less volatile amine than DMA, would be expected to have a lower volatility profile.

Table 1: Comparative Volatility of Different Dicamba Salt Formulations

| Dicamba Salt | Cation | Relative Volatility |

|---|---|---|

| Dimethylamine (DMA) | (CH₃)₂NH₂⁺ | High |

| Diglycolamine (DGA) | [H₂N(CH₂CH₂O)₂H]⁺ | Lower than DMA |

| N,N-bis-(3-aminopropyl)methylamine (BAPMA) | [CH₃N(CH₂CH₂CH₂NH₃)₂]²⁺ | Lower than DGA |

| Trolamine (Triethanolamine) | [N(CH₂CH₂OH)₃H]⁺ | Expected to be low |

This table presents a qualitative comparison based on established research. Specific volatility values can vary based on environmental conditions and formulation specifics.

The efficacy of these different salt formulations in controlling weeds is generally considered to be equivalent, as the herbicidal activity is due to the dicamba anion, which is released from the salt upon application. awsjournal.org

Dissociation Dynamics and Dicamba Acid Formation in Solution

Once a dicamba salt is mixed in a spray tank with water, it dissociates into the dicamba anion and the corresponding cation. awsjournal.org The dicamba anion can then exist in equilibrium with the undissociated, volatile dicamba acid. The position of this equilibrium is highly dependent on the pH of the spray solution.

The chemical equation for this dissociation is as follows:

Dicamba-Salt ⇌ Dicamba⁻ + Cation⁺

Dicamba⁻ + H⁺ ⇌ Dicamba-Acid

A lower pH (an excess of H⁺ ions) in the spray solution will shift the equilibrium towards the formation of the more volatile dicamba acid. frontiersin.org This is a critical factor in the off-target movement of dicamba, as the formation of dicamba acid in the spray tank or on the leaf surface after application can lead to significant vapor drift. mdpi.com The pKa of dicamba is approximately 1.87, meaning that at a pH of 1.87, half of the dicamba will be in the acid form and half in the anionic form. As the pH increases, the equilibrium shifts further towards the less volatile anionic form.

The nature of the cation from the salt can also influence this dynamic. Cations from more volatile amines, like DMA, can themselves evaporate from the spray droplet, which can lead to a decrease in the pH of the droplet and a subsequent increase in the formation of dicamba acid. awsjournal.org In contrast, larger, less volatile cations, such as DGA, BAPMA, and presumably trolamine, are less likely to evaporate, helping to maintain a higher pH in the spray droplet and thus reducing the potential for dicamba acid formation. awsjournal.org

Role of Adjuvants and Co-formulants in Application Performance

Adjuvants and co-formulants are essential components of modern herbicide formulations and tank-mixes. They are added to enhance the biological activity of the herbicide, improve the physical characteristics of the spray solution, and reduce off-target movement.

pH Buffering Agents and Volatility Reduction Technologies

To counteract the acidification of the spray solution and the subsequent formation of volatile dicamba acid, pH buffering agents, also known as volatility reduction agents (VRAs), are often required to be tank-mixed with dicamba products. nih.gov These agents are designed to maintain the spray solution pH in a range that minimizes the formation of dicamba acid. Research has shown that maintaining a spray solution pH above 5.0 is crucial for reducing dicamba volatility. nih.gov

Volatility reduction technologies can be incorporated directly into the herbicide formulation or added as a tank-mix adjuvant. These technologies often consist of a buffering system that can neutralize excess hydrogen ions in the spray solution. For example, some formulations include buffering systems that work by scavenging protons, thereby preventing them from protonating the dicamba anion. awsjournal.org

Surfactants and Emulsifiers in Spray Solution Stability

Surfactants and emulsifiers are critical for the stability of the spray solution, especially when tank-mixing dicamba with other pesticides or adjuvants that may not be readily soluble in water. Surfactants, or surface-active agents, reduce the surface tension of the spray droplets, which allows for better spreading and coverage on the target weed's leaf surface. winfieldunited.com This improved coverage can enhance the absorption and efficacy of the herbicide.

Emulsifiers are a type of surfactant that are used to stabilize mixtures of immiscible liquids, such as oil and water. In herbicide formulations, emulsifiers are used to create stable emulsions of oil-based components in water-based spray solutions. This is important for maintaining a homogenous spray mixture and ensuring uniform application of the active ingredient. The choice of surfactants and emulsifiers is critical to prevent the components of the spray mixture from separating, which could lead to inconsistent application and reduced performance.

Influence on Spray Droplet Spectrum and Drift Potential

Physical drift, the movement of spray droplets away from the target area during application, is another major contributor to the off-target movement of herbicides. The size of the spray droplets is a key factor in determining their susceptibility to drift; smaller droplets are more likely to be carried by wind. mdpi.com

Adjuvants, particularly drift reduction agents (DRAs), can significantly influence the spray droplet size spectrum. DRAs are typically polymers that increase the viscosity of the spray solution. This increased viscosity results in the formation of larger, heavier droplets that are less prone to drift.

The type of nozzle used for application also has a major impact on droplet size. Air-induction nozzles, for example, are designed to produce coarser droplets by mixing air with the spray solution. The combination of using an appropriate nozzle and a drift reduction adjuvant can significantly reduce the potential for physical drift of dicamba.

Table 2: Effect of Adjuvants on Spray Droplet Characteristics

| Adjuvant Type | Primary Function | Effect on Droplet Size | Impact on Drift Potential |

|---|---|---|---|

| Drift Reduction Agent (DRA) | Increases spray solution viscosity | Increases the volume median diameter (VMD) | Reduces |

| Surfactant | Reduces surface tension | Can decrease droplet size | Can increase if not properly formulated |

| Oil Concentrates | Enhance penetration | Can have variable effects on droplet size | Variable |

The specific effect of an adjuvant on droplet size can depend on the nozzle type, pressure, and other tank-mix partners.

Novel Formulation Development and Performance Evaluation for Dicamba-trolamine

The development of advanced formulations for herbicides like Dicamba-trolamine is pivotal in enhancing their efficacy, improving their environmental profile, and ensuring their targeted action. Innovations in formulation science, particularly in the realm of polymer-based delivery systems and encapsulation technologies, offer promising avenues to address challenges associated with conventional herbicide applications, such as off-target drift, volatility, and the need for controlled release. This section explores the application of these novel formulation strategies specifically to the chemical compound Dicamba-trolamine.

Polymer-Based Delivery Systems

Polymer-based delivery systems utilize a matrix of natural or synthetic polymers to entrap the active ingredient, in this case, Dicamba-trolamine. The release of the herbicide from this matrix is governed by various physical and chemical interactions between the polymer, the active ingredient, and the surrounding environment. The primary goal of such systems is to provide a sustained and controlled release of the herbicide over an extended period, thereby maintaining an effective concentration in the target area while minimizing losses to the environment.

The selection of an appropriate polymer is critical and depends on the desired release characteristics and the physicochemical properties of Dicamba-trolamine. Trolamine, being a tertiary amine and a triol, imparts a degree of polarity and water solubility to the Dicamba salt. This characteristic influences its interaction with different polymer matrices.

Research Findings:

While specific research on polymer-based delivery systems for Dicamba-trolamine is not extensively documented in publicly available literature, valuable insights can be drawn from studies on other amine salts of herbicides and Dicamba itself. For instance, hydrophilic polymers such as polyvinyl alcohol, starches, and hydrogels have been investigated for their ability to form matrices that can control the release of water-soluble herbicides.

The release mechanism from these polymer matrices can be complex, often involving a combination of diffusion, swelling of the polymer, and erosion of the matrix. The rate of release is influenced by several factors, including the polymer's molecular weight and concentration, the drug-to-polymer ratio, and environmental conditions such as temperature and moisture.

Hypothetical Performance Data of Dicamba-trolamine in Polymer Matrices:

To illustrate the potential performance of Dicamba-trolamine in polymer-based delivery systems, the following interactive data table presents hypothetical release profiles in different polymer matrices. This data is based on general principles of controlled release and analogous data from studies on other water-soluble herbicides.

| Polymer Matrix | Dicamba-trolamine Loading (%) | Initial Burst Release (first 24h) (%) | Time to 80% Release (Days) | Predominant Release Mechanism |

| Polyvinyl Alcohol (PVA) | 20 | 25 | 10 | Diffusion & Swelling |

| Sodium Alginate | 15 | 30 | 7 | Swelling & Erosion |

| Chitosan | 25 | 20 | 14 | Diffusion |

| Starch-based Polymer | 30 | 35 | 5 | Erosion |

This table is for illustrative purposes and is based on expected trends in polymer-based herbicide delivery systems.

Encapsulation Technologies and Controlled Release Strategies

Encapsulation involves the coating of small particles or droplets of the active ingredient with a protective layer, typically a polymer. This technology offers several advantages for herbicides like Dicamba-trolamine, including a significant reduction in volatility, protection from premature degradation, and precise control over the release of the active ingredient.

For amine salt herbicides, which can exhibit volatility, encapsulation provides a physical barrier that limits the escape of the active molecule into the atmosphere. The release of the encapsulated Dicamba-trolamine can be triggered by specific environmental cues such as moisture, pH changes in the soil, or microbial action, leading to a more targeted and efficient application.

Research Findings:

For a water-soluble salt like Dicamba-trolamine, techniques like emulsion-based encapsulation or coacervation could be particularly effective. The use of biodegradable polymers as shell materials, such as polylactic acid (PLA) or polycaprolactone (PCL), would also offer an environmentally friendly approach to formulation.

Controlled Release Strategies and Performance Evaluation:

The performance of encapsulated Dicamba-trolamine formulations would be evaluated based on several key parameters, including encapsulation efficiency, particle size distribution, and, most importantly, the release profile under various conditions. The release kinetics can often be described by mathematical models such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, which help in understanding the underlying release mechanisms.

Hypothetical Release Kinetics of Encapsulated Dicamba-trolamine:

The following interactive data table outlines the hypothetical release kinetics of Dicamba-trolamine from different microcapsule formulations, demonstrating how the shell material can influence the release profile.

| Encapsulation Shell Material | Encapsulation Efficiency (%) | Mean Particle Size (μm) | Release Half-Life (Days) | Best Fit Release Model |

| Polyurea | 90 | 50 | 15 | Zero-Order |

| Polylactic Acid (PLA) | 85 | 30 | 21 | Higuchi |

| Gelatin-Gum Arabic | 80 | 100 | 10 | First-Order |

| Ethylcellulose | 92 | 75 | 28 | Korsmeyer-Peppas |

This table is for illustrative purposes and is based on expected trends in encapsulated herbicide formulations.

Analytical Methodologies for Dicamba Trolamine Research

Quantification of Dicamba (B1670444) and its Metabolites in Environmental Matrices

The quantification of dicamba and its key metabolites, such as 5-hydroxy (5-OH) dicamba and 3,6-dichlorosalicylic acid (DCSA), in environmental samples is essential for assessing its environmental fate. chromatographytoday.comchromatographytoday.com DCSA is recognized as the major and more persistent degradant in the environment compared to the parent dicamba molecule. chromatographytoday.comchromatographytoday.com

Air Sample Collection and Analysis Techniques

Monitoring airborne dicamba is critical due to its potential for off-target movement through volatilization. scielo.brawsjournal.org Air sampling techniques typically involve the use of specialized collection media to capture dicamba vapor, followed by sensitive laboratory analysis.

Sample Collection: Air sampling methods often employ glass tubes containing sorbents like polyurethane foam (PUF) or OVS XAD-2 resin to trap dicamba from the air. epa.govawsjournal.org In field studies, air sampling masts are set up with pumps that draw air through these collection tubes at specified flow rates, often at multiple heights above the ground or crop canopy to create a vertical concentration profile. awsjournal.org Filter papers may also be used in conjunction with these tubes. epa.gov

Extraction and Analysis: Following collection, the sorbent materials and filter papers are extracted using an acidified organic solvent, such as acidified acetone (B3395972) or methanol (B129727) with 1% formic acid. epa.gov The extraction process often involves shaking and sonication to ensure the efficient release of the analyte. epa.gov The resulting extract is then concentrated, reconstituted in a suitable solvent mixture, and analyzed, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). epa.govepa.gov The use of an isotopically labeled internal standard, like ¹³C₆-dicamba or d₃-dicamba, is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. epa.govsemanticscholar.org

A study evaluating a stable isotope-based direct quantification method for dicamba in air samples achieved a limit of detection (LOD) of 1 ng/mL with analyte recoveries ranging from 88% to 124%. semanticscholar.org Another method established a limit of quantitation (LOQ) of 1.0 ng per air sampling tube and 20 ng per filter paper. epa.gov

Soil and Water Extraction and Detection Methods

Analyzing soil and water samples is fundamental to understanding dicamba's persistence, leaching potential, and runoff characteristics.

Soil Analysis: Extraction of dicamba and its metabolite DCSA from soil typically begins with treating the soil sample with an alkaline solution, such as 0.5 M potassium hydroxide (B78521) (KOH), often with heating or refluxing to release the analytes from the soil matrix. epa.govepa.gov The extract is then centrifuged, and an aliquot is acidified to a pH below 1. epa.govepa.gov Following acidification, the residues are partitioned into an organic solvent like diethyl ether. epa.govepa.gov For analysis by Gas Chromatography (GC), a derivatization step, such as methylation or butylation, is required to make the acidic compounds volatile enough for GC analysis. epa.govnih.gov Alternatively, for LC-MS/MS analysis, the extract undergoes solid-phase extraction (SPE) for cleanup before final determination. epa.gov

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for soil. This involves extracting a homogenized soil sample with formic acid-fortified acetonitrile (B52724), followed by centrifugation and dilution of the supernatant for direct LC-MS/MS analysis. sciex.com.cnsciex.com

Water Analysis: For water samples, solid-phase extraction (SPE) is a common technique for concentrating dicamba before analysis. researchgate.netnhmrc.gov.au Weak anion exchange cartridges are effective for retaining dicamba. researchgate.net The sample is passed through the cartridge, which is then washed, and the analyte is eluted with a suitable solvent. The eluate is then analyzed, often by High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, by LC-MS/MS. researchgate.netnhmrc.gov.auresearchgate.net A method using SPE with LC-MS/MS achieved LOQs ranging from 0.01 to 0.05 μg/L in surface and ground waters. researchgate.net Another sensitive method for groundwater, which used hydrolysis, liquid-liquid extraction, derivatization with diazomethane (B1218177), and cleanup on a silica (B1680970) gel column, reported an estimated detection limit (EDL) of 0.1 µg/L by both GC-EC and GC-MS. nih.govoup.com

| Matrix | Methodology | Detection Limit/LOQ | Recovery Rate | Reference |

|---|---|---|---|---|

| Soil | Alkali Extraction, Derivatization, GC/EC | 0.01 ppm | Not Specified | epa.gov |

| Soil | Alkali Extraction, SPE, LC-MS/MS | LOQ: 0.0035 mg/kg | Not Specified | epa.gov |

| Water | SPE, HPLC | 1 ppb (µg/L) | 90-99% | researchgate.net |

| Groundwater | Extraction, Derivatization, GC-MS | EDL: 0.1 µg/L | 97 ± 7% | nih.gov |

| Surface/Groundwater | SPE, LC-MS/MS | LOQ: 0.01-0.05 µg/L | 76.5-108.3% | researchgate.net |

Residue Analysis in Plant Tissues and Agricultural Commodities

Detecting dicamba residues in crops is vital for food safety and for investigating off-target injury to sensitive plants.

Extraction and Cleanup: Methods for plant tissues often employ a variation of the QuEChERS procedure. nih.gov A common approach involves extracting the homogenized sample with an acidified acetonitrile solution. nih.govnyxxb.cn A salting-out step, using reagents like sodium chloride and magnesium sulfate (B86663), separates the acetonitrile layer from the aqueous components. nih.govnyxxb.cn For some complex matrices, a cleanup step using dispersive solid-phase extraction (d-SPE) may be employed to remove interferences. coresta.org However, many modern methods using LC-MS/MS are sensitive enough to allow for direct analysis of the diluted acetonitrile extract without a separate cleanup step. chromatographytoday.comsciex.com.cnnih.gov